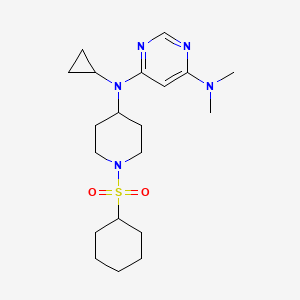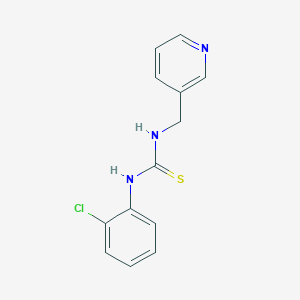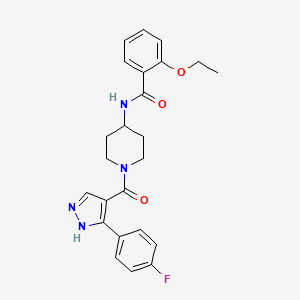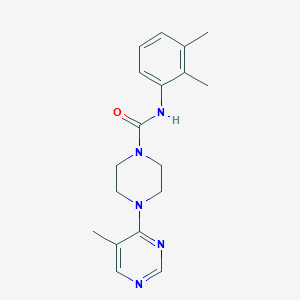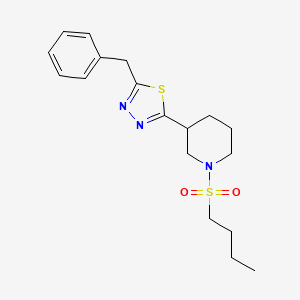
2-Benzyl-5-(1-(butylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Benzyl-5-(1-(butylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a heterocyclic compound with potential applications in scientific research. It belongs to the class of thiadiazoles, which are known for their diverse biological activities. Thiadiazoles have been widely studied for their anti-inflammatory, anti-cancer, anti-tubercular, anti-microbial, and anti-viral properties.
Scientific Research Applications
Synthesis and Biological Evaluation
1,3,4-Oxadiazole and thiadiazole derivatives exhibit significant biological activities, making them attractive targets for researchers. A study by Khalid et al. (2016) involved the synthesis of a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides. These compounds were evaluated against the butyrylcholinesterase enzyme and underwent molecular docking studies to assess their ligand-BChE binding affinity. Important amino acid residues for ligand stabilization in the binding site were identified, highlighting the potential therapeutic applications of these derivatives in diseases where BChE inhibition is beneficial (Khalid et al., 2016).
Antibacterial Studies
Another research by Khalid et al. (2016) on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria. The synthesis of these derivatives and their structural elucidation through spectroscopic techniques underscore their potential as antibacterial agents (Khalid et al., 2016).
Antimicrobial and Antifungal Action
Research on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including thiadiazoles, has shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests a broad spectrum of antimicrobial applications for these compounds, further emphasizing the need for continued research into their potential therapeutic uses (Sych et al., 2019).
Cholecystokinin-2 Receptor Antagonists
A novel series of antagonists for the cholecystokinin-2 receptor (CCK-2R) was identified, represented by specific sulfonamide derivatives. These compounds showed a significant improvement in receptor affinity and selectivity over related receptors, highlighting their potential for therapeutic applications in conditions mediated by CCK-2R (Allison et al., 2006).
properties
IUPAC Name |
2-benzyl-5-(1-butylsulfonylpiperidin-3-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S2/c1-2-3-12-25(22,23)21-11-7-10-16(14-21)18-20-19-17(24-18)13-15-8-5-4-6-9-15/h4-6,8-9,16H,2-3,7,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHZSLMEFKGPIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C2=NN=C(S2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

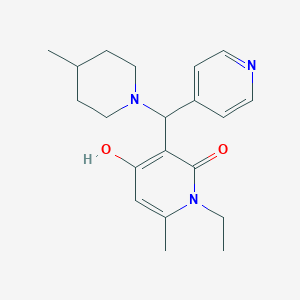
![Ethyl 3-(4-fluorophenyl)-5-[(3-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358128.png)
![2-(4-Chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2358129.png)
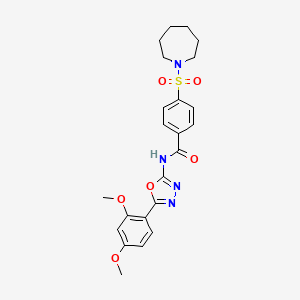
![5-fluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2358134.png)

![5-((4-Ethoxy-3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358137.png)
![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2358139.png)

